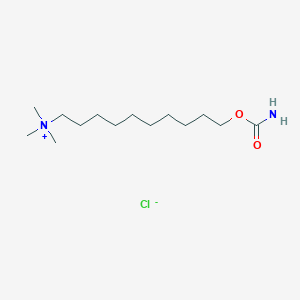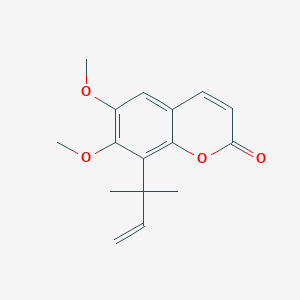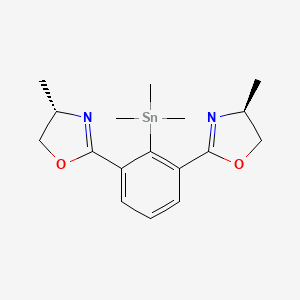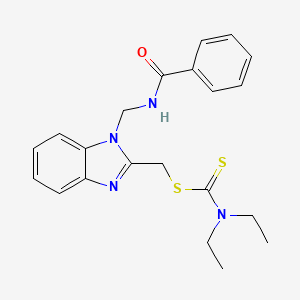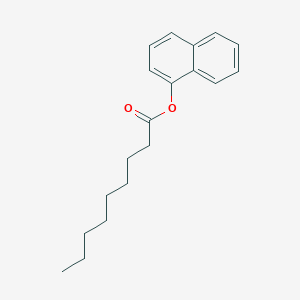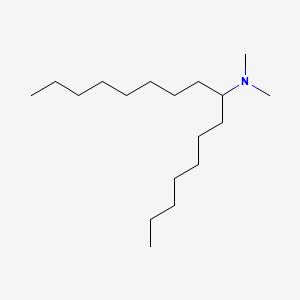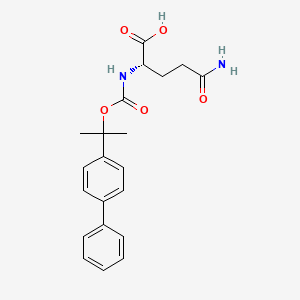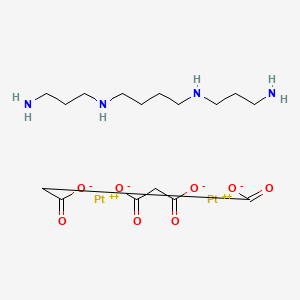![molecular formula C22H27Cl2NO4 B13785232 [1-(4-Chlorophenyl)-2-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)ethyl] acetate;chloride CAS No. 63938-05-6](/img/structure/B13785232.png)
[1-(4-Chlorophenyl)-2-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)ethyl] acetate;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Chlorophenyl)-2-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)ethyl] acetate;chloride: is a complex organic compound with a unique structure that combines a chlorophenyl group, a dimethoxy-substituted tetrahydroisoquinoline moiety, and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Chlorophenyl)-2-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)ethyl] acetate;chloride typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline core.
Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via electrophilic aromatic substitution reactions using methoxy-substituted reagents.
Attachment of the Chlorophenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction to attach the chlorophenyl group to the tetrahydroisoquinoline core.
Formation of the Acetate Group: The acetate group can be introduced through esterification reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.
Formation of the Chloride Salt: The final step involves converting the compound into its chloride salt form, often by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the tetrahydroisoquinoline core, potentially converting it to a fully saturated isoquinoline derivative.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.
Major Products
Oxidation: Quinones, phenols, and other oxidized derivatives.
Reduction: Saturated isoquinoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[1-(4-Chlorophenyl)-2-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)ethyl] acetate;chloride:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific enzymes or receptors.
Industry: The compound may find use in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Wirkmechanismus
The mechanism of action of [1-(4-Chlorophenyl)-2-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)ethyl] acetate;chloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure suggests potential interactions with aromatic and hydrophobic binding sites, as well as possible hydrogen bonding with polar groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(4-Chlorophenyl)-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl] acetate
- [1-(4-Chlorophenyl)-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl] chloride
- [1-(4-Chlorophenyl)-2-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl] acetate
Uniqueness
The uniqueness of [1-(4-Chlorophenyl)-2-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)ethyl] acetate;chloride lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of the chloride ion and the specific positioning of the methoxy groups and chlorophenyl group contribute to its distinct properties.
Eigenschaften
CAS-Nummer |
63938-05-6 |
|---|---|
Molekularformel |
C22H27Cl2NO4 |
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
[1-(4-chlorophenyl)-2-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)ethyl] acetate;chloride |
InChI |
InChI=1S/C22H26ClNO4.ClH/c1-14(25)28-20(15-5-7-17(23)8-6-15)13-19-18-12-22(27-4)21(26-3)11-16(18)9-10-24(19)2;/h5-8,11-12,19-20H,9-10,13H2,1-4H3;1H |
InChI-Schlüssel |
UPHNITDUIYSNSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(CC1C2=CC(=C(C=C2CC[NH+]1C)OC)OC)C3=CC=C(C=C3)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-anthracen-9-yl-6-(6-cyanopyridin-2-yl)pyridin-2-yl]pyridine-2-carbonitrile](/img/structure/B13785158.png)


